1-Isopropylpyrimidine-2,4,6(1H,3H,5H)-trione, also known as 1-isopropylbarbituric acid, is a derivative of barbituric acid. While not as extensively studied as its parent compound, it has emerged in scientific literature primarily as a degradation product of the drug mavacamten. [] Its presence as a degradation product highlights the importance of understanding its properties, particularly regarding potential toxicity.
1-Isopropylpyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic organic compound characterized by a pyrimidine ring structure with an isopropyl group substitution. This compound, also known as 1-isopropylbarbituric acid, belongs to the class of pyrimidinediones and has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry. Its chemical structure is defined by the presence of three carbonyl groups at positions 2, 4, and 6 of the pyrimidine ring, contributing to its trione designation. The compound's CAS number is 69998-14-7, and its molecular formula is C7H10N2O3 with a molecular weight of 170.17 g/mol .
The synthesis of 1-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione can be achieved through various methods:
For the condensation method:
The molecular structure of 1-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione features:
1-Isopropylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes several types of chemical reactions:
The mechanism of action for 1-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with biological targets such as enzymes or receptors. The compound may bind to active sites on these targets, thereby inhibiting or modulating their activity. This binding can influence various biochemical pathways depending on the specific target involved . Further research is required to elucidate its precise interactions and potential therapeutic effects.
The presence of carbonyl groups allows for hydrogen bonding capabilities which may enhance interactions with other molecules. These properties suggest potential reactivity in various chemical environments .
1-Isopropylpyrimidine-2,4,6(1H,3H,5H)-trione has several scientific applications:
The development of barbiturate derivatives represents a pivotal chapter in neuropharmacology, beginning with Adolf von Baeyer's pioneering synthesis of barbituric acid in 1864 through the condensation of urea and malonic acid [4]. Although barbituric acid itself lacked CNS activity, systematic alkylation at the C5 position yielded compounds with profound sedative-hypnotic properties. Phenobarbital (introduced in 1912) and amobarbital (synthesized in 1923) emerged as foundational therapeutic agents for epilepsy and insomnia, establishing the pyrimidinetrione core as a critical pharmacophore in early neurotherapeutics [4]. These first-generation barbiturates primarily exerted their effects through potentiation of γ-aminobutyric acid (GABA)ergic signaling, enhancing chloride ion flux and neuronal hyperpolarization.
The structural evolution continued with N-alkyl substitutions designed to modulate pharmacokinetic profiles and receptor selectivity. The introduction of 1-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione (CAS 69998-14-7) marked a strategic departure from traditional aryl or branched-chain C5 substituents, instead positioning a small aliphatic group at the N1 position. This modification retained the hydrogen-bonding capacity of the trione system while altering electronic distribution and lipophilicity parameters. Historically significant barbiturates demonstrate how incremental structural changes profoundly influenced pharmacological outcomes:
Table 1: Evolution of Key Barbiturate Derivatives with CNS Activity
Compound | Substituents | Primary Historical Use | Structural Innovation |
---|---|---|---|
Barbituric acid | None | Synthetic precursor | Parent scaffold |
Phenobarbital (Luminal®) | Ethyl at N1, Phenyl at C5 | Anticonvulsant (1912-present) | C5 aryl substitution |
Amobarbital (Amytal®) | Ethyl at N1, Isoamyl at C5 | Sedative-hypnotic (1923-1980s) | C5 branched alkyl chain |
1-Isopropylpyrimidine-2,4,6(1H,3H,5H)-trione | Isopropyl at N1, H at C5 | Synthetic intermediate (Late 20th c) | N1 alkylation without C5 substitution |
1-Isopropylpyrimidine-2,4,6(1H,3H,5H)-trione (C7H10N2O3, MW 170.17 g/mol) occupies a distinct niche within pyrimidinetrione classification due to its unique substitution pattern. The compound is systematically named as 1-(propan-2-yl)-1,3-diazinane-2,4,6-trione and exhibits the following structural characteristics:
Synthetic routes to this compound typically employ:
Table 2: Comparative Analysis of Pyrimidinetrione Substitution Patterns
Substitution Pattern | Representative Compound | logP | Hydrogen Bond Acceptors | Key Pharmacological Properties |
---|---|---|---|---|
N1-alkyl, C5-unsubstituted | 1-Isopropylpyrimidine-2,4,6(1H,3H,5H)-trione | 0.82 | 3 | Intermediate/reactivity |
N1,N3-dialkyl, C5-aryl | Phenobarbital | 1.47 | 2 | Anticonvulsant, GABAergic |
N1-alkyl, C5-alkenyl | 1-Ethyl-5-((E)-3-phenylallylidene) derivative | 2.15 | 2 | Anticancer (lung cancer) |
N1-alkyl, C5-dihydroxyaryl | 5-(3,4-Dihydroxybenzylidene)-1,3-dimethyl analog | 1.03 | 5 | Cardioprotection (anti-inflammatory/antioxidant) |
The isopropyl group enhances membrane permeability compared to unsubstituted barbituric acid while reducing the pronounced acidity (pKa ~4.0) associated with C5-carbonyl substituted derivatives. This balance facilitates blood-brain barrier penetration while maintaining sufficient aqueous solubility (approximately 15 mg/mL) for biological testing [5] [7]. Crystallographic studies reveal characteristic hydrogen-bonded dimeric structures in the solid state, with the isopropyl group adopting equatorial orientation to minimize steric strain [1].
Contemporary research on 1-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione reflects three significant paradigm shifts in barbiturate applications:
Beyond GABAergic Modulation: While classical barbiturates exclusively targeted GABAA receptors, derivatives of N1-alkylated pyrimidinetriones demonstrate affinity for purinergic signaling pathways crucial in neurodevelopment. Research indicates that pyrimidinetriones can influence P2Y receptor-mediated calcium signaling in radial glial cells, which orchestrates neuroblast migration during cortical development [9]. This suggests potential applications in neurodevelopmental disorders where neuronal migration is impaired.
Structural Intermediate for Targeted Therapeutics: The compound serves as a key precursor for Mavacamten (cardiac myosin inhibitor) synthesis, exemplifying the repurposing of barbiturate chemistry for non-neurological targets [6]. Its reactivity enables:
Table 3: Research Applications of 1-Isopropylpyrimidinetrione-Derived Scaffolds
Application Domain | Derivative Class | Biological Target/Activity | Research Significance |
---|---|---|---|
Cardiovascular Therapeutics | 5-Arylidene pyrimidinetriones | NLRP3 inflammasome, Nrf2/ARE pathway | Mitigates oxidative stress in myocardial ischemia |
Neurodevelopment | Purinergic receptor modulators | P2Y1-mediated calcium signaling | Potential for cortical migration disorders |
Oncology | Chromene-fused pyrimidinetriones | Apoptosis induction, kinase inhibition | Antiproliferative agents (e.g., lung cancer) |
Synthetic Methodology | Mavacamten intermediates | Cardiac myosin ATPase inhibition | Enables synthesis of precision therapeutics |
These developments underscore a broader transition from non-selective CNS depression toward targeted molecular interventions exploiting the pyrimidinetrione scaffold's versatile chemistry. The 1-isopropyl variant provides a sterically unencumbered platform for further functionalization, facilitating the development of bifunctional compounds capable of engaging multiple disease-relevant pathways. Current research explores its incorporation into:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1